Product packaging for Seladelpar sodium salt(Cat. No.:)

Seladelpar sodium salt

Cat. No.: B8069339
M. Wt: 466.4 g/mol
InChI Key: XCAXFCPCOXDEHC-UNTBIKODSA-M
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Peroxisome Proliferator-Activated Receptors (PPARs) as Molecular Targets

Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors that function as ligand-activated transcription factors. mdpi.comendocrine.orgresearchgate.net These receptors are crucial in regulating a wide array of genes involved in critical metabolic processes. mdpi.comresearchgate.net Fatty acids and their derivatives are the primary endogenous ligands for PPARs. researchgate.net Upon activation by a ligand, PPARs form a heterodimer with the retinoid X receptor (RXR) and bind to specific DNA sequences known as peroxisome proliferator-responsive elements (PPREs) in the promoter region of target genes, thereby modulating their transcription. researchgate.netcapes.gov.br This mechanism allows PPARs to act as metabolic sensors, translating changes in lipid levels into appropriate genomic responses. endocrine.org

Overview of PPAR Subtypes (alpha, delta, gamma) and Their Biological Roles

Three main subtypes of PPARs have been identified: alpha (α), delta (δ, also known as β), and gamma (γ). mdpi.comxiahepublishing.com While they share a similar structure and mode of action, they exhibit distinct tissue distribution and biological functions. researchgate.net

PPARα is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, skeletal muscle, and kidney. endocrine.orgcapes.gov.brxiahepublishing.com Its primary role is the regulation of fatty acid uptake, activation, and oxidation. capes.gov.br Activation of PPARα is the mechanism of action for fibrate drugs, which are used to lower triglyceride levels. endocrine.org

PPARδ is expressed ubiquitously across most tissues. endocrine.orgcapes.gov.br It is involved in fatty acid oxidation, particularly in skeletal muscle and adipose tissue, and also plays a role in improving insulin (B600854) sensitivity. nih.govmdpi.com

PPARγ is most abundantly expressed in adipose tissue and the large intestine. endocrine.orgnih.gov It is a key regulator of adipogenesis, the process of fat cell formation, and is involved in lipid storage. capes.gov.brnih.gov The glitazone class of drugs, used to treat type 2 diabetes, targets PPARγ to improve insulin sensitivity. endocrine.org

PPAR SubtypePrimary Tissue ExpressionKey Biological Roles
Alpha (α) Liver, Heart, Skeletal Muscle, KidneyFatty Acid Oxidation, Triglyceride Reduction
Delta (δ) UbiquitousFatty Acid Oxidation, Insulin Sensitivity
Gamma (γ) Adipose Tissue, Large IntestineAdipogenesis, Lipid Storage, Insulin Sensitivity

Significance of PPARs in Metabolic Regulation and Liver Pathophysiology

The collective actions of the PPAR subtypes are integral to maintaining metabolic homeostasis. They orchestrate the balance between fatty acid oxidation and storage in response to dietary intake and energy expenditure. capes.gov.br Dysregulation of PPAR signaling is implicated in the pathophysiology of various metabolic disorders, including dyslipidemia, obesity, and type 2 diabetes. endocrine.org

In the liver, PPARs are critical mediators of lipid and glucose metabolism. xiahepublishing.comnih.gov Their activity influences processes such as fatty acid uptake, β-oxidation, and triglyceride storage. nih.gov Consequently, targeting PPARs has become a significant area of research for liver diseases. For instance, PPARα activation can reduce cholestatic liver injury through its anti-inflammatory effects and by regulating bile acid synthesis and transport. xiahepublishing.com Seladelpar (B1681609), by selectively activating PPARδ, modulates genes involved in bile acid and lipid metabolism, demonstrating anti-cholestatic, anti-inflammatory, and anti-fibrotic effects in the liver. pcori.org This targeted approach is particularly relevant for conditions like primary biliary cholangitis (PBC), a chronic autoimmune disease characterized by the progressive destruction of bile ducts. pcori.orgclinicaltrialsarena.com

Seladelpar as a Selective PPARδ Agonist: Historical Context and Nomenclatural Evolution (e.g., MBX-8025, RWJ-800025)

Seladelpar is a potent and selective agonist for the peroxisome proliferator-activated receptor delta (PPARδ). patsnap.comnih.gov Its development has been a multi-company effort, and it has been known by several different names throughout its history.

The compound was initially identified as RWJ-800025 . pharmaceutical-technology.comglobaldata.commedkoo.com It was later developed by Metabolex, Inc. under the code MBX-8025 . patsnap.combiospace.com Early clinical research focused on its potential for treating dyslipidemia, a condition characterized by abnormal levels of lipids in the blood. biospace.com A Phase 2 study showed that MBX-8025 significantly reduced triglycerides and LDL cholesterol while increasing HDL cholesterol. biospace.com

Subsequently, CymaBay Therapeutics acquired the compound and continued its development, also referring to it as MBX-8025. patsnap.comclinicalleader.com The company investigated its potential for various metabolic and liver diseases, including primary biliary cholangitis (PBC), non-alcoholic steatohepatitis (NASH), and homozygous familial hypercholesterolemia (HoFH). patsnap.compharmaceutical-technology.com Following promising results in PBC, the development of seladelpar for this indication was prioritized. clinicalleader.com In 2024, Gilead Sciences completed the acquisition of CymaBay Therapeutics. pcori.org

The nonproprietary name for the active compound is seladelpar . medkoo.com In its pharmaceutical form, it is often referred to as seladelpar lysine (B10760008) or seladelpar sodium salt, reflecting the salt form used in its formulation. pharmaceutical-technology.comwikidoc.org

Previous NameDeveloping Organization
RWJ-800025Ortho-McNeil
MBX-8025Metabolex, Inc., CymaBay Therapeutics
SeladelparCymaBay Therapeutics, Gilead Sciences

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H22F3NaO5S B8069339 Seladelpar sodium salt

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;2-[4-[(2R)-2-ethoxy-3-[4-(trifluoromethyl)phenoxy]propyl]sulfanyl-2-methylphenoxy]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23F3O5S.Na/c1-3-27-17(11-28-16-6-4-15(5-7-16)21(22,23)24)13-30-18-8-9-19(14(2)10-18)29-12-20(25)26;/h4-10,17H,3,11-13H2,1-2H3,(H,25,26);/q;+1/p-1/t17-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCAXFCPCOXDEHC-UNTBIKODSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(COC1=CC=C(C=C1)C(F)(F)F)CSC2=CC(=C(C=C2)OCC(=O)[O-])C.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[C@H](COC1=CC=C(C=C1)C(F)(F)F)CSC2=CC(=C(C=C2)OCC(=O)[O-])C.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22F3NaO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular and Cellular Pharmacology of Seladelpar Sodium Salt

Receptor Binding and Activation Profiling

Seladelpar (B1681609) sodium salt is a potent and highly selective agonist for the peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that plays a crucial role in regulating various metabolic and inflammatory pathways. Its therapeutic potential stems from its ability to specifically activate PPARδ, leading to the transcriptional regulation of a suite of target genes.

Quantitative Assessment of PPARδ Agonistic Potency (EC50)

The potency of Seladelpar as a PPARδ agonist has been quantified using various in vitro assays, which consistently demonstrate its high affinity and activity at nanomolar concentrations. The half-maximal effective concentration (EC50) is a key metric used to express this potency. In a competitive binding assay utilizing the human PPARδ ligand-binding domain (LBD), Seladelpar exhibited an EC50 of 2 nM. Further characterization through a cell-free time-resolved fluorescence resonance energy transfer (TR-FRET) coactivator recruitment assay also showed an EC50 of 2 nM for human PPARδ. In cell-based reporter assays, which reflect the compound's activity within a cellular context, Seladelpar demonstrated an EC50 of 36 nM for the full-length human PPARδ.

Assay Type Receptor EC50 (nM)
Competitive Binding AssayHuman PPARδ LBD2
TR-FRET Coactivator RecruitmentHuman PPARδ LBD2
Cell-Based Reporter AssayFull-length Human PPARδ36

Comprehensive PPAR Subtype Selectivity Analysis (over PPARα and PPARγ)

A defining characteristic of Seladelpar is its remarkable selectivity for the PPARδ subtype over PPARα and PPARγ. This selectivity is crucial as it minimizes the potential for off-target effects associated with the activation of the other PPAR isoforms. For instance, activation of PPARγ is linked to adipogenesis and fluid retention.

In cell-free TR-FRET assays, Seladelpar was found to be approximately 10-fold more selective for PPARδ compared to PPARα and over 2,500-fold more selective for PPARδ compared to PPARγ. This selectivity is even more pronounced in cell-based transactivation assays. In these experiments, Seladelpar was 750-fold more selective for PPARδ over PPARα and greater than 10,000-fold more selective over PPARγ, with an EC50 of 1,500 nM for PPARα and no significant activation of PPARγ at concentrations up to 10,000 nM.

Assay Type Selectivity (Fold vs. PPARδ)
PPARα
TR-FRET Coactivator Recruitment ~10
Cell-Based Reporter Assay 750

Structural Insights from Cocrystal Structures with PPAR Ligand-Binding Domains

The structural basis for the high potency and selectivity of Seladelpar for PPARδ has been elucidated through X-ray crystallography studies of the compound in complex with the PPARδ ligand-binding domain. The PPAR LBD features a characteristic three-layered helical sandwich fold, which creates a relatively large, 'Y'-shaped ligand-binding pocket.

The cocrystal structure reveals that Seladelpar binds deep within this pocket. The acidic head group of the molecule forms a network of hydrogen bonds with key amino acid residues in the 'mouth' of the pocket, including a conserved tyrosine (Tyr473) and histidine (His323) in helix 3, and a histidine (His449) in helix 12. The hydrophobic tail of Seladelpar extends into the hydrophobic core of the pocket, where it makes extensive van der Waals contacts with nonpolar residues. This precise fit and the specific polar interactions at the entrance of the pocket are critical for stabilizing the active conformation of the receptor, facilitating coactivator binding, and are responsible for its high affinity. The differences in the size, shape, and amino acid composition of the ligand-binding pockets of PPARα and PPARγ account for the lower affinity of Seladelpar for these subtypes, thus conferring its high selectivity for PPARδ.

Downstream Signaling Pathways and Transcriptional Regulation

Upon activation by Seladelpar, PPARδ undergoes a conformational change that promotes its heterodimerization with the retinoid X receptor (RXR). This PPARδ/RXR heterodimer then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs), which are located in the promoter regions of target genes. The binding of the heterodimer to PPREs initiates the recruitment of a complex of coactivator proteins, including steroid receptor coactivators (SRCs) and PPARγ coactivator 1-alpha (PGC-1α). This multi-protein complex then interacts with the general transcriptional machinery to enhance the rate of transcription of these target genes. The physiological effects of Seladelpar are a direct consequence of the altered expression of these PPARδ target genes.

Mechanistic Role in Bile Acid Homeostasis Regulation

In cholestatic liver diseases like primary biliary cholangitis (PBC), the accumulation of bile acids to toxic levels is a key driver of liver damage. Seladelpar has been shown to favorably modulate bile acid homeostasis by regulating the expression of genes involved in their synthesis and transport.

Furthermore, PPARδ activation has been implicated in the regulation of key transporters involved in the efflux of bile acids from hepatocytes. While the direct effects can be complex and model-dependent, studies have suggested that PPARδ activation can influence the expression of transporters such as the bile salt export pump (BSEP, encoded by the ABCB11 gene) and multidrug resistance-associated protein 3 (MRP3, encoded by the ABCC3 gene), which are critical for exporting bile acids out of liver cells and into the bile or sinusoidal blood, respectively. By coordinately suppressing bile acid synthesis and potentially enhancing their elimination from the liver, Seladelpar helps to mitigate bile acid-induced cellular toxicity.

Induction of Fibroblast Growth Factor 21 (FGF21) Signaling

Seladelpar has been shown to upregulate the expression of Fibroblast Growth Factor 21 (FGF21) in the liver and serum. nih.govresearchgate.net FGF21 is a hormone with a significant role in regulating energy metabolism and cellular stress responses. The induction of FGF21 by seladelpar is a key event in its mechanism of action, particularly in the context of bile acid synthesis. nih.govresearchgate.netnih.gov Research indicates that seladelpar's activation of PPARδ leads to an increase in FGF21, which in turn initiates downstream signaling cascades. nih.govnih.govdrugbank.com

Activation of the c-Jun N-terminal Kinase (JNK) Pathway

The elevated levels of FGF21 induced by seladelpar subsequently activate the c-Jun N-terminal Kinase (JNK) signaling pathway. nih.govresearchgate.netdrugbank.com The JNK pathway is a critical stress-activated protein kinase cascade involved in various cellular processes, including inflammation, apoptosis, and metabolism. In the context of seladelpar's action, the activation of the JNK pathway by FGF21 is an essential step in mediating the repression of key enzymes involved in bile acid synthesis. nih.govresearchgate.net Studies have demonstrated that the inhibitory effect of seladelpar on bile acid synthesis can be blocked by a JNK inhibitor, highlighting the indispensable role of this pathway. nih.govresearchgate.net

Independence from the Farnesoid X Receptor (FXR) Pathway in Bile Acid Synthesis Modulation

The regulation of bile acid synthesis is also significantly influenced by the Farnesoid X Receptor (FXR), a nuclear receptor that acts as a primary sensor for bile acids. researchgate.netdrugbank.com Activation of FXR by bile acids typically leads to the repression of CYP7A1 expression, forming a negative feedback loop. researchgate.net However, studies have shown that seladelpar's suppressive effect on CYP7A1 is independent of the FXR pathway. nih.govresearchgate.netdrugbank.com While FXR agonists repress CYP7A1 expression and increase the expression of FXR target genes, seladelpar reduces CYP7A1 expression without affecting these target genes. researchgate.net This indicates that seladelpar utilizes a distinct mechanism, primarily the FGF21-JNK pathway, to modulate bile acid synthesis. nih.govresearchgate.net

Pleiotropic Molecular Mechanisms

Beyond its primary effects on bile acid synthesis, seladelpar exhibits pleiotropic actions by influencing various other molecular pathways.

Influence on Lipid Metabolism Genes and Pathways

As a PPARδ agonist, seladelpar plays a significant role in regulating genes involved in lipid metabolism. gilead.comgilead.comglobalgenes.orgmedscape.com PPARδ activation is known to control genes associated with fatty acid transport, binding, and β-oxidation. nih.gov Studies have shown that seladelpar treatment can lead to changes in the lipid profile, including decreases in triglycerides and low-density lipoprotein (LDL) cholesterol. medchemexpress.commedscape.com Furthermore, RNA sequencing has revealed that seladelpar upregulates PPAR-responsive genes such as pyruvate (B1213749) dehydrogenase kinase 4, acyl-CoA thioesterase 2, and angiopoietin-like 4. nih.gov

Anti-inflammatory and Antifibrotic Cellular Responses

Seladelpar has demonstrated anti-inflammatory and antifibrotic properties in preclinical models. pcori.orgtandfonline.comnih.gov It is believed to exert these effects by targeting multiple cell types within the liver, including Kupffer cells and hepatic stellate cells. plymouth.ac.uktandfonline.comnih.gov Activation of PPARδ by seladelpar can promote the polarization of macrophages to an anti-inflammatory M2 phenotype. pcori.org This modulation of immune cells and the direct effects on hepatic stellate cells, which are key drivers of fibrosis, contribute to its potential to reduce liver inflammation and scarring. pcori.orgtandfonline.com

Table of Research Findings on Seladelpar's Mechanisms

MechanismKey FindingsSupporting Evidence
Induction of FGF21 SignalingSeladelpar upregulates FGF21 expression in liver and serum. nih.govresearchgate.netStudies in primary mouse hepatocytes and in vivo mouse models. nih.govresearchgate.net
Activation of JNK PathwayFGF21 activates the JNK signaling pathway. nih.govresearchgate.netDemonstrated in primary hepatocytes; effect blocked by JNK inhibitor. nih.govresearchgate.net
Repression of CYP7A1Seladelpar downregulates the expression of CYP7A1, the rate-limiting enzyme in bile acid synthesis. nih.govmost.gov.bdConfirmed in both mouse and human hepatocytes. nih.govresearchgate.net
Independence from FXR PathwaySeladelpar's effect on CYP7A1 is independent of the FXR pathway. nih.govresearchgate.netdrugbank.comSeladelpar does not alter FXR target gene expression. researchgate.net
Influence on Lipid MetabolismRegulates genes involved in lipid metabolism, leading to decreased triglycerides and LDL cholesterol. medchemexpress.commedscape.comUpregulation of PPAR-responsive genes observed in RNA sequencing. nih.gov
Anti-inflammatory and Antifibrotic EffectsExhibits anti-inflammatory and antifibrotic properties by targeting Kupffer and hepatic stellate cells. tandfonline.comnih.govPromotes M2 macrophage polarization. pcori.org

Mechanisms of Glucose Homeostasis Modulation

Seladelpar sodium salt, a selective peroxisome proliferator-activated receptor-delta (PPAR-δ) agonist, exerts significant influence on glucose homeostasis through a variety of mechanisms. equisolve.netclinicaltrialsarena.com PPARs are crucial regulators of energy balance, and the activation of the δ-isotype, in particular, has demonstrated favorable effects on managing insulin (B600854) resistance and related conditions. diabetesjournals.orgjci.org Seladelpar's action is multifaceted, impacting key metabolic tissues including the liver, skeletal muscle, and adipose tissue to improve glucose control. equisolve.netpnas.org

Preclinical studies have consistently shown that seladelpar improves whole-body insulin sensitivity. nih.gov In diabetic and obese mouse models, treatment with seladelpar led to a significant normalization of hyperglycemia and hyperinsulinemia. medchemexpress.com For instance, in foz/foz mice, a model for metabolic syndrome, seladelpar administration markedly improved glucose disposal. Following a glucose challenge, blood glucose levels in seladelpar-treated mice were substantially lower than in their vehicle-treated counterparts. nih.govmedchemexpress.com This enhanced glucose handling is a key indicator of improved insulin action. nih.gov

The liver plays a central role in glucose homeostasis, and seladelpar's effects on this organ are a critical component of its mechanism. pnas.org Activation of PPAR-δ by seladelpar has been shown to reduce hepatic glucose output. pnas.org This is achieved, in part, by increasing glucose flux through glycolysis and the pentose (B10789219) phosphate (B84403) pathway. pnas.org Furthermore, seladelpar influences bile acid synthesis, which has indirect effects on glucose metabolism. It reduces the production of bile acids by downregulating the enzyme CYP7A1, an effect mediated by Fibroblast Growth Factor 21 (FGF21). clinicaltrialsarena.comdrugbank.comresearchgate.net This alteration in bile acid metabolism can contribute to improved glucose control.

In skeletal muscle, a primary site for glucose uptake, the activation of PPAR-δ by agonists has been linked to increased glucose utilization. nih.gov Studies with the PPAR-δ agonist GW501516, which shares a similar mechanism with seladelpar, have demonstrated an increase in glucose uptake in human muscle cells. nih.gov This effect is associated with the activation of AMP-activated protein kinase (AMPK), a key cellular energy sensor. nih.govmdpi.com The activation of AMPK can stimulate glucose transport, contributing to lower blood glucose levels. nih.gov

The modulation of lipid metabolism by seladelpar also indirectly benefits glucose homeostasis. By promoting fatty acid oxidation in muscle and liver, seladelpar helps to reduce the accumulation of lipids that can interfere with insulin signaling, a condition known as lipotoxicity. equisolve.netnih.gov This reduction in cellular lipid levels is associated with improved insulin sensitivity in these tissues. nih.gov

The table below summarizes the key research findings on the mechanisms of glucose homeostasis modulation by PPAR-δ agonists like seladelpar.

Tissue/Organ Mechanism of Action Observed Effects Supporting Evidence
Whole Body Improved insulin sensitivity.Normalization of hyperglycemia and hyperinsulinemia; improved glucose disposal. nih.govmedchemexpress.comStudies in diabetic and obese mouse models (foz/foz mice). nih.govmedchemexpress.com
Liver Reduced hepatic glucose output.Increased glycolysis and pentose phosphate pathway flux. pnas.orgEuglycemic–hyperinsulinemic clamp experiments. pnas.org
Modulation of bile acid synthesis.Decreased CYP7A1 expression via FGF21 induction. clinicaltrialsarena.comdrugbank.comresearchgate.netIn vitro and in vivo studies showing reduced bile acid synthesis. researchgate.net
Skeletal Muscle Increased glucose uptake.Activation of AMP-activated protein kinase (AMPK). nih.govmdpi.comStudies on primary cultured human muscle cells with PPAR-δ agonists. nih.gov
Multiple Tissues Reduction of lipotoxicity.Increased fatty acid oxidation, leading to reduced cellular lipid levels. equisolve.netnih.govMetabolomic analysis and measurement of hepatic lipid content. equisolve.netnih.gov

Preclinical Pharmacodynamics of Seladelpar Sodium Salt in Animal Models

Efficacy in Models of Liver Disease

In animal models of liver disease, seladelpar (B1681609) has shown consistent efficacy in improving biochemical markers, histological features, and enzymatic indicators of liver health.

Preclinical studies have established seladelpar's ability to mitigate cholestasis, a condition characterized by impaired bile flow. In mouse models of cholestasis induced by methods such as bile duct ligation or administration of cholestatic agents, seladelpar administration reversed the condition, leading to improved bile flow and reduced levels of bile acids.

A key mechanism identified is the downregulation of bile acid synthesis. Seladelpar has been shown to repress the hepatic expression of Cyp7a1, the gene encoding the rate-limiting enzyme in the classical bile acid synthesis pathway, cholesterol 7α-hydroxylase. plymouth.ac.ukresearchgate.net This effect is mediated through the induction of Fibroblast Growth Factor 21 (FGF21), which in turn signals through the JNK pathway to suppress CYP7A1 expression, an effect independent of the farnesoid X receptor (FXR) pathway. drugbank.com Consequently, a reduction in serum 7α-hydroxy-4-cholesten-3-one (C4), a biomarker for de novo bile acid synthesis, is observed in seladelpar-treated mice. researchgate.netmdpi.com In a mouse model of ethanol-induced liver disease, seladelpar treatment also reduced the total bile acid pool and serum bile acids. nih.gov

Seladelpar demonstrates profound effects on the microscopic structure of the liver in disease models. In mouse models of nonalcoholic steatohepatitis (NASH), seladelpar treatment leads to significant reductions in liver fibrosis. nih.govresearchgate.netphysiology.org This anti-fibrotic effect is supported by observed reductions in markers of stellate cell activity and macrophage numbers. plymouth.ac.uk Transcriptomic analysis in fibrosis models revealed that seladelpar's anti-fibrotic mechanism may involve the reduction of lipocalin family gene expression and clade A serpin protease inhibitors, suggesting a role in proteolytic fibrolysis. firstwordpharma.com

Furthermore, seladelpar significantly ameliorates other key histopathological features. In atherogenic diet-fed mice, it markedly reduced hepatic steatosis (fat accumulation) and inflammation, and abolished hepatocyte swelling (ballooning). Robust reductions in liver steatosis were also a consistent finding in diet-induced mouse models of NASH. nih.govnih.gov

Table 1: Summary of Seladelpar's Effects on Hepatic Histopathology in Animal Models This table is interactive. You can sort and filter the data.

Feature Animal Model Observed Effect of Seladelpar Source(s)
Fibrosis Diet-Induced NASH Mouse Model Stark reductions in liver fibrosis. nih.govresearchgate.netphysiology.org nih.gov, physiology.org, researchgate.net
Atherogenic Diet-Fed Mouse Model Ameliorated liver fibrosis.
General Mouse Model Reduces markers of fibrosis. plymouth.ac.uk plymouth.ac.uk
Steatosis (Fatty Liver) Diet-Induced NASH Mouse Model Robust reductions in liver steatosis. nih.govnih.gov nih.gov, nih.gov
Atherogenic Diet-Fed Mouse Model Significantly reduced steatosis.
Hepatocyte Ballooning Atherogenic Diet-Fed Mouse Model Abolished hepatocyte swelling.
Inflammation Atherogenic Diet-Fed Mouse Model Significantly reduced liver inflammation.
General Mouse Model Reduces markers of liver inflammation. plymouth.ac.uk plymouth.ac.uk

Consistent with its positive effects on liver histology, seladelpar improves markers of liver function. In foz/foz mice, a model for metabolic syndrome, seladelpar treatment resulted in a 50% reduction in alanine (B10760859) aminotransferase (ALT) levels. Studies in patients with mixed dyslipidemia also noted sustained decreases in biochemical markers of cholestasis, including alkaline phosphatase (ALP) and γ-glutamyl transpeptidase (GGT), following seladelpar administration. plymouth.ac.uk

Effects on Metabolic Syndrome Parameters in Animal Models

Seladelpar's mechanism of action via PPAR-δ activation extends to systemic metabolic benefits, including improvements in lipid profiles and insulin (B600854) sensitivity in relevant animal models. nih.gov

Preclinical data strongly support seladelpar's role in correcting dyslipidemia. Lipidomic and metabolomic analyses in atherogenic diet-fed mice demonstrated that seladelpar significantly reduced serum lipids. Specifically, it lowered liver levels of free cholesterol and other lipotoxic lipids. This cholesterol-lowering effect has also been observed in mouse models of nonalcoholic steatohepatitis and ethanol-induced liver disease. nih.gov The activation of PPAR-δ is known to beneficially affect plasma lipid levels. mdpi.com

Table 2: Impact of Seladelpar on Metabolic Parameters in Animal Models This table is interactive. You can sort and filter the data.

Parameter Animal Model Observed Effect of Seladelpar Source(s)
Serum Lipids Atherogenic Diet-Fed Mice Significantly reduced serum lipids.
Liver Lipids Atherogenic Diet-Fed Mice Reduced liver levels of free cholesterol and other lipotoxic lipids.
Hyperglycemia Foz/Foz Mice Normalized hyperglycemia.
Hyperinsulinemia Foz/Foz Mice Normalized hyperinsulinemia.
Glucose Disposal Foz/Foz Mice Normalized glucose disposal.
Insulin Resistance Diabetic Obese Mouse Model Enhanced the body's response to insulin. researchgate.net researchgate.net

Seladelpar has shown positive effects on glucose homeostasis. In the foz/foz mouse model, which exhibits features of metabolic syndrome, seladelpar administration normalized hyperglycemia, hyperinsulinemia, and improved glucose disposal without causing changes in body weight. Similarly, in a diabetic and obese mouse model, seladelpar was shown to enhance the body's response to insulin, indicating an improvement in insulin sensitivity. researchgate.net

Influence on Body Weight in Genetically Modified and Diet-Induced Models

The impact of seladelpar sodium salt on body weight has been investigated in various preclinical animal models, including genetically modified and diet-induced obesity models. In female Alms1 mutant (foz/foz) mice, a model for obesity and nonalcoholic steatohepatitis (NASH), administration of seladelpar for 8 weeks did not lead to significant alterations in body weight, despite notable improvements in metabolic parameters such as hyperglycemia and hyperinsulinemia. nih.gov These mice were fed an atherogenic diet for 16 weeks prior to treatment. nih.gov Similarly, in another study involving foz/foz mice on an atherogenic diet, seladelpar had a minimal effect on body weight. google.com

In contrast, studies using diet-induced models of obesity and NASH have shown a different effect. In diet-induced obese (DIO) NASH mice fed a high-fat amylin liver NASH (AMLN) diet, seladelpar treatment resulted in weight loss. nih.gov This effect was observed without significant changes in food intake. nih.gov The weight loss effect in this model may be linked to the induction of fibroblast growth factor 21 (FGF21), which is known to regulate body weight. nih.gov

When seladelpar was administered in combination with liraglutide, a GLP-1 receptor agonist, in DIO-NASH mice, a synergistic effect on obesity was observed, leading to more significant weight loss compared to either agent alone. google.comnih.gov

The following table summarizes the effects of seladelpar on body weight in different preclinical models:

Table 1: Effect of Seladelpar on Body Weight in Preclinical Models
Animal Model Diet Effect on Body Weight Reference
Alms1 mutant (foz/foz) mice Atherogenic Minimal effect nih.govgoogle.com

In Vivo Gene Expression Alterations

Seladelpar, as a selective peroxisome proliferator-activated receptor delta (PPARD) agonist, modulates the expression of various genes involved in metabolic and inflammatory pathways.

In vivo studies in wild-type C57BL/6 mice have demonstrated that seladelpar significantly induces the expression of well-established PPARD target genes in the liver. Notably, the administration of seladelpar resulted in the upregulation of pyruvate (B1213749) dehydrogenase kinase 4 (Pdk4) and angiopoietin-like 4 (Angptl4) mRNA levels. researchgate.net This induction of PPARD target genes confirms the engagement of seladelpar with its intended receptor and the subsequent activation of downstream signaling pathways.

The farnesoid X receptor (FXR) is another crucial nuclear receptor that regulates bile acid metabolism. Preclinical studies have investigated whether the effects of seladelpar on bile acid synthesis are mediated through the FXR pathway. In vivo experiments in mice have shown that seladelpar administration does not significantly alter the expression of key FXR target genes in the liver, such as the small heterodimer partner (Shp, also known as Nr0b2) and the bile salt export pump (Bsep, also known as Abcb11). researchgate.net This lack of effect on FXR target genes indicates that seladelpar's mechanism of action in regulating bile acid synthesis is independent of the FXR pathway. researchgate.net

The following table summarizes the in vivo gene expression alterations induced by seladelpar:

Table 2: In Vivo Gene Expression Alterations by Seladelpar
Gene Pathway Effect Reference
Pdk4 PPARD Target Gene Induction researchgate.net
Angptl4 PPARD Target Gene Induction researchgate.net
Cyp7a1 Bile Acid Synthesis Repression researchgate.netresearchgate.net
Nr0b2 (Shp) FXR Target Gene No significant change researchgate.net

Preclinical Pharmacokinetics and Metabolism of Seladelpar Sodium Salt

Absorption and Distribution Studies in Animal Species

Following oral administration, seladelpar (B1681609) is rapidly and nearly completely absorbed. tandfonline.com Animal studies have been instrumental in defining its absorption characteristics and subsequent distribution throughout the body.

In mouse models of ethanol-induced liver disease, orally administered seladelpar demonstrated protective effects, indicating sufficient absorption to achieve therapeutic concentrations in the liver. nih.gov Studies in atherogenic diet-fed mice showed that seladelpar administration led to systemic effects, including reductions in body weight and serum cholesterol, further supporting its oral bioavailability. medchemexpress.com

Once absorbed, seladelpar exhibits significant plasma protein binding, which influences its distribution. fda.gov The steady-state apparent volume of distribution has been determined to be approximately 133.2 L in humans, suggesting extensive tissue distribution. fda.govnih.gov Animal studies have also suggested that biliary excretion is a key route of elimination for seladelpar, implying significant hepatic uptake and distribution. fda.govnih.govdrugbank.comwikidoc.org

Table 1: Summary of Preclinical Absorption and Distribution Findings for Seladelpar

ParameterFindingAnimal Model/System
Absorption Rapid and almost complete after oral administration. tandfonline.comGeneral preclinical data
Oral Bioavailability Sufficient for therapeutic effects in the liver and systemic lipid-lowering effects. medchemexpress.comnih.govMice
Distribution Extensive tissue distribution. fda.govnih.govHuman data, supported by animal studies
Plasma Protein Binding Greater than 99%. fda.govIn vitro

In Vitro Metabolic Pathways and Metabolite Characterization

In vitro studies have been pivotal in elucidating the metabolic fate of seladelpar, identifying the key enzymes responsible for its biotransformation and characterizing its major metabolites.

Identification of Primary Cytochrome P450 Enzymes Involved (CYP2C9, CYP2C8, CYP3A4)

The primary route of metabolism for seladelpar is through oxidation, mediated by the cytochrome P450 (CYP) system. In vitro experiments have identified CYP2C9 as the predominant enzyme responsible for its metabolism. fda.govnih.govmost.gov.bdmedscape.com To a lesser extent, CYP2C8 and CYP3A4 also contribute to its metabolic clearance. fda.govnih.govmost.gov.bdmedscape.com This information is critical for predicting potential drug-drug interactions.

Structural Elucidation and Quantification of Major Metabolites (e.g., Seladelpar Sulfoxide (M1), Desethyl-Seladelpar (M2), Desethyl-Seladelpar Sulfoxide (M3))

The metabolic processes result in the formation of three main metabolites in human plasma:

Seladelpar Sulfoxide (M1)

Desethyl-Seladelpar (M2)

Desethyl-Seladelpar Sulfoxide (M3) fda.govnih.govwikidoc.org

Quantitative analysis has revealed the relative exposure of these metabolites compared to the parent compound. The metabolite-to-parent area under the curve (AUC) ratios were found to be 0.36 for M1, 2.32 for M2, and 0.63 for M3, indicating that desethyl-seladelpar (M2) is the most abundant metabolite in circulation. fda.govwikidoc.org

Table 2: Major Metabolites of Seladelpar and Their Systemic Exposure

MetaboliteStructureMetabolite-to-Parent AUC Ratio
M1 Seladelpar Sulfoxide0.36 fda.govwikidoc.org
M2 Desethyl-Seladelpar2.32 fda.govwikidoc.org
M3 Desethyl-Seladelpar Sulfoxide0.63 fda.govwikidoc.org

Elimination and Excretion Routes in Animal Studies (e.g., Biliary Excretion)

Animal studies have been crucial in defining the pathways through which seladelpar and its metabolites are eliminated from the body. These studies have consistently pointed towards biliary excretion as a significant route of elimination. tandfonline.comfda.govnih.govdrugbank.comwikidoc.org This is consistent with the compound's high hepatic concentration. tandfonline.com

Chemical Synthesis and Structure Activity Relationship Sar of Seladelpar Sodium Salt

Synthetic Methodologies and Chemical Precursors

The synthesis of seladelpar (B1681609) is accomplished through a structured, multi-step process designed for efficiency and purity.

The primary method for synthesizing seladelpar is a convergent synthesis. This strategy involves the independent preparation of key molecular fragments, which are then combined in the final stages to form the target molecule. This approach is advantageous as it allows for the efficient construction of a complex molecule from simpler, readily available precursors.

The synthesis of seladelpar begins with the preparation of two key intermediates.

Intermediate A (Thiophenol derivative): The first key intermediate is a thiophenol compound. Its synthesis starts with (2-methylphenoxy) acetate, which undergoes sulfonation using chlorosulfonic acid. The resulting sulfonyl chloride is then reduced, for instance with tin (Sn) and hydrochloric acid (HCl) in ethanol, to yield the desired thiophenol intermediate in high yield.

Intermediate B (Epoxide derivative): The second key intermediate is a chiral epoxide. This component is typically prepared via a Mitsunobu reaction involving 4-(trifluoromethyl)phenol and (R)-glycidol (oxiran-2-ylmethanol). This step is crucial as it establishes the specific R-configuration required in the final seladelpar molecule.

The convergent step involves the ring-opening of the epoxide (Intermediate B) by the thiophenol (Intermediate A). This reaction is facilitated by a catalyst, such as tetrabutylammonium fluoride, to furnish a secondary alcohol. This alcohol is then alkylated, for example using iodoethane in the presence of a base like sodium hydride. The final step is the hydrolysis of the ester group to yield the carboxylic acid form of seladelpar.

Key Intermediate Starting Materials Key Reactions Reference
Intermediate A(2-methylphenoxy) acetate, Chlorosulfonic acidSulfonation, Reduction
Intermediate B4-(trifluoromethyl)phenol, (R)-glycidolMitsunobu reaction
Final AssemblyIntermediate A, Intermediate BEpoxide ring-opening, Alkylation, Ester hydrolysis

Patent literature provides significant insight into the development and refinement of synthetic routes for seladelpar. Initial synthesis was detailed in a 2005 patent filed by Janssen Pharmaceutica N.V. (WO2005042478 A2), which claimed a series of 4-((phenoxyalkyl)thio)-phenoxyacetic acids, including seladelpar. This patent outlines the convergent synthesis described above.

Subsequent patents have disclosed variations and improvements to the synthesis. For example, an alternative and higher-yielding process for creating the key epoxide intermediate was described in patent WO 2006/032023, also from Janssen Pharmaceutica N.V. This alternative route utilizes 4-(trifluoromethyl)phenol and (2-chloromethyl)oxirane in the presence of cesium carbonate. Further patents, such as U.S. Patent Nos. 7,301,050, 7,635,718, and 8,106,095, also disclose the synthesis and use of seladelpar. google.comregulations.govepo.org

Stereochemical Purity and Significance (R-configuration Enantiomer)

Seladelpar is a single enantiomer, specifically the R-enantiomer. nih.govdrugbank.comwikipedia.org Its IUPAC name, [4-({(2R)-2-ethoxy-3-[4-(trifluoromethyl)phenoxy]propyl}sulfanyl)-2-methylphenoxy]acetic acid, explicitly denotes this stereochemistry at the chiral center in the propyl chain. google.comwikipedia.org

The stereochemical purity of a drug is of paramount significance in pharmacology. Biological systems, such as the ligand-binding pockets of receptors, are chiral environments. Consequently, enantiomers of a chiral drug can exhibit significantly different pharmacological activities, potencies, and metabolic profiles. One enantiomer may fit perfectly into the receptor's binding site and elicit the desired therapeutic effect, while the other enantiomer (the distomer) may be inactive, less active, or even contribute to undesirable effects. By synthesizing and administering only the active R-enantiomer, the therapeutic activity of seladelpar is maximized, ensuring a specific and targeted interaction with the PPARδ receptor.

Structural Basis for PPARδ Agonism and Selectivity

Seladelpar is characterized as a potent and highly selective PPARδ agonist. google.commedchemexpress.com It demonstrates over 600-fold selectivity for PPARδ compared to PPARα and over 2500-fold selectivity compared to PPARγ. google.comgoogle.commedchemexpress.com This selectivity is a direct result of its specific molecular structure and its precise interactions with the receptor's ligand-binding domain (LBD).

High-resolution X-ray cocrystal structures have been determined for seladelpar in complex with the LBDs of all three human PPAR subtypes (α, δ, and γ). rcsb.orgnih.gov These structures provide a detailed atomic-level view of how seladelpar binds and activates these receptors. The Protein Data Bank (PDB) contains these structures under the accession codes 8HUN (PPARα), 8HUO (PPARδ), and 8HUP (PPARγ). nih.govresearchgate.net

Analysis of these structures reveals that seladelpar binds within the large, Y-shaped ligand-binding pocket of the PPARs, occupying regions referred to as the "Center" and "Arm II". nih.govresearchgate.net The binding mode of seladelpar within the PPARδ LBD is comparable to that of other selective PPARδ full agonists. nih.gov The acidic head group of seladelpar forms crucial hydrogen bonds with key amino acid residues in the activation function-2 (AF-2) domain of the receptor, which is a common feature for PPAR agonists and is essential for stabilizing the active conformation of the receptor. The trifluoromethylphenoxy tail and the central thioether-linked chain engage in numerous hydrophobic and van der Waals interactions with nonpolar residues lining the binding pocket, contributing to the high binding affinity.

PDB ID PPAR Subtype Resolution Key Finding Reference
8HUOPPARδ2.67 ÅSeladelpar binds to the "Center" and "Arm II" regions of the ligand-binding pocket. rcsb.orgnih.gov
8HUNPPARα-Seladelpar cocrystal structure obtained. nih.govresearchgate.net
8HUPPPARγ-Seladelpar cocrystal structure obtained. nih.govresearchgate.net

The high potency and selectivity of seladelpar for PPARδ are the result of rational drug design principles. The goal of this design process is to optimize the molecule's structure to achieve a complementary fit with the target receptor's binding site, leading to enhanced activity and selectivity over other related receptors.

The key structural features of seladelpar that contribute to its optimized PPARδ activity include:

The Carboxylic Acid Head Group: This acidic moiety acts as a crucial anchor, forming strong polar interactions with specific amino acid residues (like tyrosine and histidine) in the receptor's binding pocket, which is essential for receptor activation.

The Trifluoromethylphenoxy Tail: This bulky, lipophilic group occupies a deep hydrophobic portion of the ligand-binding pocket. The trifluoromethyl group enhances lipophilicity and can form specific interactions that are more favorable in the PPARδ pocket compared to the PPARα and PPARγ subtypes, contributing significantly to both potency and selectivity.

The Flexible Thioether Linker and Ethoxy Group: The linker connecting the head and tail groups possesses the correct length and flexibility to position the terminal groups optimally within the binding site. The R-configured ethoxy group introduces a specific stereochemical feature that further refines the fit within the chiral environment of the PPARδ LBD, enhancing the ligand-protein interactions and contributing to its high affinity.

These structural elements work in concert to ensure that seladelpar binds to PPARδ with high affinity and stabilizes the active conformation of the receptor, leading to potent and selective agonism.

Development of Related Salts and Forms (e.g., Lysine (B10760008) Dihydrate Salt, Calcium Salt) and their Research Implications

Seladelpar, an acidic compound due to its carboxyl group, can form various salts through reactions with inorganic or organic bases. google.com This characteristic allows for the development of different salt forms, which can possess distinct physicochemical properties influencing factors like solubility, stability, and suitability for formulation in clinical research. The investigation into various salts, including the sodium, lysine dihydrate, and calcium salts, has been integral to the non-clinical and clinical development of Seladelpar.

The formation of these salts typically involves treating Seladelpar with an appropriate alkaline reagent containing the desired cation, such as Na+, K+, Ca2+, or Mg2+. google.com The choice of a specific salt form is a critical step in drug development, aimed at optimizing the compound's properties for therapeutic use.

Seladelpar Lysine Dihydrate Salt

The L-lysine dihydrate salt of Seladelpar has been prominently featured in numerous clinical trials. google.comgoogle.com This specific salt form was developed for its favorable properties, and its synthesis and crystalline forms are detailed in patent literature. google.comgoogle.com Seladelpar lysine dihydrate is a white to off-white powder with a molecular formula of C21H23F3O5S •C6H14N2O2 •2H2O. fda.gov A key characteristic of this salt is its pH-dependent aqueous solubility; it is slightly soluble at low pH and very soluble at high pH. fda.gov This property is significant for its formulation as an oral medication. The extensive use of the L-lysine dihydrate salt in pivotal studies underscores its importance in the clinical evaluation of Seladelpar's therapeutic potential. google.comgoogle.com

Seladelpar Calcium Salt

Seladelpar Sodium Salt

The sodium salt of Seladelpar has also been synthesized and is utilized as a research tool. medchemexpress.com Like other forms, this compound is a potent and specific agonist for the PPARδ receptor. medchemexpress.com Its availability allows for its use in preclinical and in vitro studies to investigate the pharmacological mechanisms of Seladelpar. medchemexpress.com

Research Implications

The development of various salt forms of Seladelpar has significant research implications. By creating salts with different properties, researchers can select the most suitable form for specific applications, from in vitro experiments to late-stage clinical trials. For instance, a highly soluble salt might be preferred for certain laboratory assays, while a salt with optimal stability and manufacturing characteristics would be chosen for commercial production. The ability to form salts like the lysine dihydrate and calcium versions has been crucial for advancing Seladelpar through the various phases of clinical development. google.com

The table below summarizes the key attributes of Seladelpar and its different salt forms based on available research.

AttributeSeladelpar (Free Acid)Seladelpar Lysine DihydrateThis compoundSeladelpar Calcium Salt
Chemical Formula C21H23F3O5S nih.govC21H23F3O5S •C6H14N2O2 •2H2O fda.govNot specified in resultsNot specified in results
Potency (EC50) 2 nM for PPARδ google.comgoogle.commedchemexpress.com2 nM for PPARδ medchemexpress.com2 nM for PPARδ medchemexpress.comNot specified in results
Primary Use Parent compound google.comClinical Trials / Approved Formulation google.comnewdrugapprovals.orgResearch medchemexpress.comClinical Trials google.com
Key Property Potent PPARδ agonist google.compH-dependent solubility fda.govPotent and specific PPARδ agonist medchemexpress.comStudied in clinical trials google.com

Q & A

Q. What is the mechanistic basis for Seladelpar sodium salt’s activity as a PPARδ agonist, and how does this inform experimental design in metabolic disease models?

this compound is a potent, selective PPARδ agonist with an EC50 of 2 nM, showing >750-fold selectivity over PPARα and PPARγ . Its mechanism involves activating PPARδ to modulate lipid metabolism, reduce hepatic lipotoxicity, and improve insulin sensitivity. Researchers should design in vitro assays using PPARδ reporter cell lines to confirm target engagement and compare efficacy against other PPAR agonists. For in vivo studies, murine models of non-alcoholic steatohepatitis (NASH) or primary biliary cholangitis (PBC) are recommended, with endpoints including serum ALT/AST, alkaline phosphatase (AP), and liver histopathology .

Q. Which preclinical models are validated for studying Seladelpar’s efficacy in cholestatic and metabolic diseases?

Key models include:

  • Diabetic obese mice : Seladelpar reverses hepatic steatosis and inflammation by reducing lipotoxicity .
  • PBC patient-derived models : Clinical trials (e.g., Phase 2 CB8025-21629) used AP reduction as a primary biomarker, validated in murine models with bile duct ligation .
  • Human hepatocyte cultures : Assess PPARδ-mediated transcriptional responses (e.g., CYP7A1 inhibition, C4 reduction) . Dosing in animals should follow body surface area (BSA) normalization using Km coefficients (e.g., mouse-to-rat dose conversion: 20 mg/kg × 3/6 = 10 mg/kg) .

Q. How are clinical trial endpoints for Seladelpar in PBC selected, and what statistical methods ensure robust interpretation?

Phase 3 trials (NCT03301506) prioritized AP reduction (≥15% from baseline) and normalization as co-primary endpoints, based on Phase 2 data showing dose-dependent AP decreases (e.g., -45% at 10 mg) . Sample size calculations (Pearson chi-square test, α=0.05) ensured 90% power to detect a 30% difference in responder rates between Seladelpar (40%) and placebo (15%) . Researchers should apply similar methods for secondary endpoints like pruritus improvement (visual analog scale) and LDL-C reduction .

Advanced Research Questions

Q. How can conflicting data on Seladelpar’s hepatotoxicity (e.g., transaminase elevations in Phase 2 vs. Phase 3 safety profiles) be reconciled?

In Phase 2 (CB8025-21528), 50–200 mg doses caused Grade 3 ALT elevations, leading to study termination. However, Phase 3 trials (5–10 mg) showed no hepatotoxicity, suggesting a dose-dependent safety threshold . To resolve this, researchers should:

  • Analyze PK/PD data to identify exposure thresholds for efficacy vs. toxicity.
  • Use in vitro hepatocyte assays to model mitochondrial toxicity and reactive metabolite formation.
  • Validate findings in long-term studies (e.g., 52-week Phase 3 extension) with frequent liver enzyme monitoring .

Q. What experimental strategies optimize Seladelpar dosing in combination therapies for PBC?

Seladelpar’s synergy with ursodeoxycholic acid (UDCA) requires dose adjustments to avoid overlapping mechanisms (e.g., bile acid synthesis inhibition). In Phase 2, patients on UDCA received Seladelpar 5–10 mg, achieving AP normalization in 67–79% of cases . Methodological recommendations:

  • Use factorial design trials to test Seladelpar + obeticholic acid (OCA) combinations.
  • Monitor CYP7A1 activity via serum C4 levels to assess bile acid homeostasis .
  • Apply pharmacokinetic modeling to adjust for drug-drug interactions (e.g., fibrates) .

Q. How can translational gaps between preclinical and clinical data be addressed to improve Seladelpar’s therapeutic index?

Discrepancies arise from species-specific PPARδ activation profiles and disease heterogeneity. Strategies include:

  • Biomarker bridging : Correlate murine hepatic gene expression (e.g., Pdzk1, Angptl4) with human AP/LDL-C responses .
  • Patient stratification : Use genetic markers (e.g., PPARD polymorphisms) to identify responders in adaptive trial designs .
  • Omics integration : Combine RNA-seq (liver biopsies) and metabolomics to map PPARδ pathway engagement .

Methodological Guidance

Q. What protocols ensure reproducibility in Seladelpar’s in vitro and in vivo studies?

  • Compound handling : Store lyophilized powder at -20°C; reconstitute in DMSO (50 mg/mL) with sonication .
  • Dosing regimens : For mice, administer 10–50 mg/kg/day orally, adjusting for BSA (Km=3) .
  • Data reporting : Follow CONSORT guidelines for clinical trials and ARRIVE 2.0 for preclinical studies .

Q. How should researchers design studies to evaluate Seladelpar’s long-term safety in chronic liver disease?

  • Endpoint selection : Include liver fibrosis progression (ELF test), HCC incidence, and quality-of-life metrics .
  • Safety monitoring : Schedule liver function tests (LFTs) every 12 weeks, with protocol-defined stopping rules for ALT >3× ULN .
  • Real-world evidence : Leverage registries (e.g., Global PBC Study Group) to assess post-marketing safety .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Seladelpar sodium salt
Reactant of Route 2
Reactant of Route 2
Seladelpar sodium salt

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.